![molecular formula C17H22BrN B3859211 N-[(2-bromophenyl)methyl]adamantan-2-amine](/img/structure/B3859211.png)
N-[(2-bromophenyl)methyl]adamantan-2-amine
Overview
Description
N-[(2-bromophenyl)methyl]adamantan-2-amine is a derivative of adamantane, a compound known for its unique cage-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]adamantan-2-amine typically involves the reaction of 2-aminoadamantane with 2-bromobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as acetonitrile or methanol, with a base like triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in a polar solvent.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-[(2-bromophenyl)methyl]adamantan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anxiolytic effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and anxiety disorders.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]adamantan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release and uptake of neurotransmitters like dopamine and serotonin, thereby exerting its neuroprotective and anxiolytic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)-N-(4-bromophenyl)amine: Another adamantane derivative with similar neuropsychotropic properties.
N-(2-adamantyl)-N-(4-chlorophenyl)amine: A compound with a chlorine atom instead of bromine, showing similar but slightly different pharmacological effects
Uniqueness
N-[(2-bromophenyl)methyl]adamantan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and may influence its interaction with biological targets .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN/c18-16-4-2-1-3-13(16)10-19-17-14-6-11-5-12(8-14)9-15(17)7-11/h1-4,11-12,14-15,17,19H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYWFJMKFFHFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


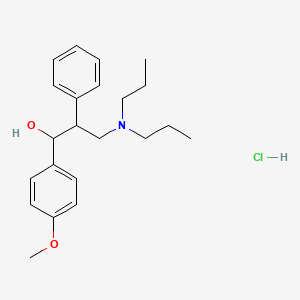
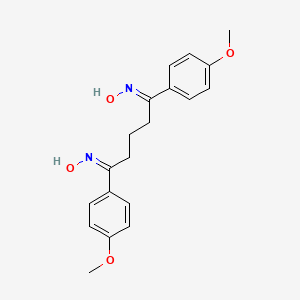
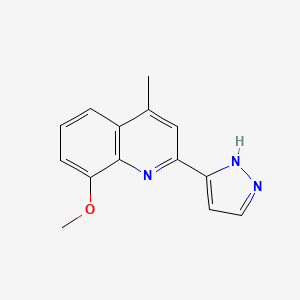
![1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B3859151.png)
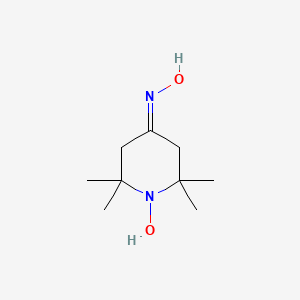
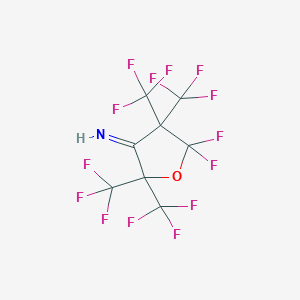
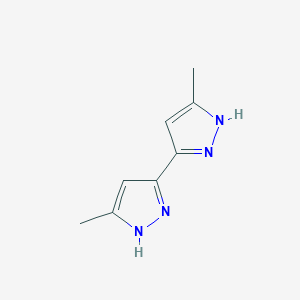
![1-ethyl-N-[1-(3-ethylisoxazol-5-yl)ethyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3859200.png)
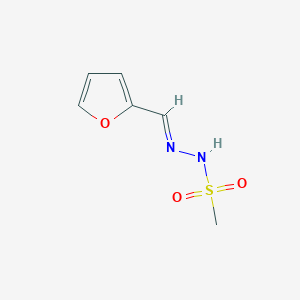
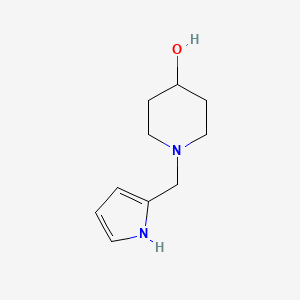
![1-methyl-4-[(E)-2-methylbut-2-enyl]-1,4-diazepane](/img/structure/B3859222.png)
![N-(2-fluorobenzyl)-2-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3859224.png)
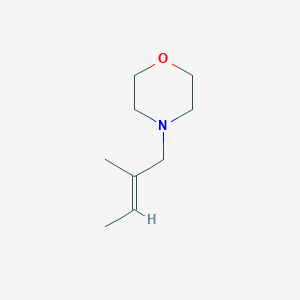
![ethyl 3-(2-methoxyethyl)-1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinecarboxylate](/img/structure/B3859236.png)
